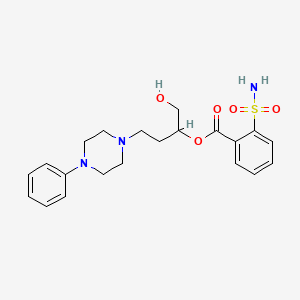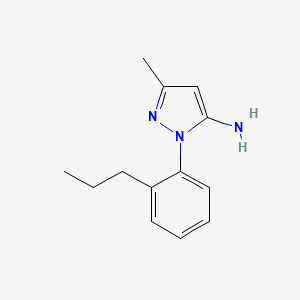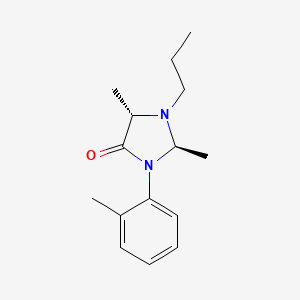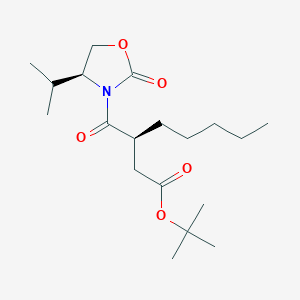
prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valproic Acid beta-D-Glucuronide O-Propene Ester is a derivative of Valproic Acid, a well-known anticonvulsant and mood-stabilizing drug. This compound is formed through the glucuronidation of Valproic Acid, a process that enhances its solubility and facilitates its excretion from the body. Valproic Acid itself is widely used in the treatment of epilepsy, bipolar disorder, and migraine headaches .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid beta-D-Glucuronide O-Propene Ester involves the esterification of Valproic Acid with beta-D-Glucuronic Acid followed by the introduction of a propene group. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where Valproic Acid and beta-D-Glucuronic Acid are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Valproic Acid beta-D-Glucuronide O-Propene Ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学研究应用
Valproic Acid beta-D-Glucuronide O-Propene Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and glucuronidation reactions.
Biology: Investigated for its role in metabolic pathways involving glucuronidation.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of Valproic Acid beta-D-Glucuronide O-Propene Ester involves its conversion back to Valproic Acid in the body. Valproic Acid increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This action helps to stabilize neuronal activity and prevent seizures. Additionally, Valproic Acid blocks voltage-dependent sodium channels, reducing neuronal excitability .
相似化合物的比较
Sodium Valproate: A sodium salt of Valproic Acid used for similar therapeutic purposes.
Semisodium Valproate: A coordination complex of Valproic Acid and sodium valproate.
Valproic Acid Glucuronide: A direct glucuronidation product of Valproic Acid without the propene ester group
Uniqueness: Valproic Acid beta-D-Glucuronide O-Propene Ester is unique due to the presence of the propene ester group, which may influence its pharmacokinetic properties and metabolic stability. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other derivatives.
属性
分子式 |
C17H28O8 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C17H28O8/c1-4-7-10(8-5-2)15(21)25-17-13(20)11(18)12(19)14(24-17)16(22)23-9-6-3/h6,10-14,17-20H,3-5,7-9H2,1-2H3/t11-,12-,13+,14-,17-/m0/s1 |
InChI 键 |
UEAJQCGOZOSZBC-LHLGERLTSA-N |
手性 SMILES |
CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC=C)O)O)O |
规范 SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)



![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)

![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)


